molecular formula C11H10BrNO2 B14788383 2-bromo-3-(1H-indol-3-yl)propanoic acid

2-bromo-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B14788383
M. Wt: 268.11 g/mol
InChI Key: GZDAPFIVWAXKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(1H-indol-3-yl)propanoic acid (CAS: 103858-52-2) is a brominated derivative of tryptophan, featuring a bromine atom at the β-carbon of the propanoic acid side chain. Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 284.11 g/mol . The compound is chiral, with the (S)-enantiomer being the commonly studied form. The bromine substituent enhances its electrophilicity, making it a valuable intermediate in synthesizing bioactive molecules, including enzyme inhibitors and peptidomimetics. Its indole moiety enables interactions with biological targets, such as proteins and receptors, through π-π stacking and hydrogen bonding .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-bromo-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10BrNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)

InChI Key

GZDAPFIVWAXKPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid typically involves the bromination of 3-(1H-indol-3-yl)propanoic acid. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions, leading to the formation of oxindole derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-(1H-indol-3-yl)propanoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: New indole derivatives with various functional groups.

    Oxidation: Oxindole derivatives.

    Reduction: 3-(1H-indol-3-yl)propanoic acid.

Scientific Research Applications

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various indole-based compounds for industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Source
2-Bromo-3-(1H-indol-3-yl)propanoic acid C₁₁H₁₀BrNO₂ 284.11 Bromine at β-carbon Electrophilic intermediate, drug synthesis
2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid C₁₁H₁₁BrN₂O₂ 283.12 Amino group at α-carbon, bromine at indole C6 Potential neurotransmitter analog
3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic acid C₁₁H₈BrNO₂S 302.16 Thioxo group at α-carbon, bromine at indole C5 Enzyme inhibition studies
(S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide C₁₁H₁₁BrN₄O₂ 335.14 Amide group, bromine at indole C5 Anticancer agent candidate
3-Indolepropionic acid C₁₁H₁₁N₂O₂ 203.22 No bromine, propanoic acid side chain Antioxidant, gut microbiota metabolite

Key Observations:

Bromine Position: Bromination at the indole ring (e.g., C5 or C6) versus the propanoic acid side chain (β-carbon) alters reactivity. For example, 3-(5-bromo-1H-indol-3-yl)-2-thioxopropanoic acid exhibits thiol-mediated binding to enzymes, while 2-bromo-3-(1H-indol-3-yl)propanoic acid is more reactive in alkylation reactions .

Functional Groups: Amino vs. Bromo: Replacing bromine with an amino group (as in 2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid ) converts the compound into a tryptophan analog, altering its role in peptide synthesis. Thioxo vs. Carboxylic Acid: The thioxo group in 3-(5-bromo-1H-indol-3-yl)-2-thioxopropanoic acid enhances metal-binding capacity, useful in chelation therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.